molecular formula C13H17N3O B13940215 2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine

2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine

Cat. No.: B13940215
M. Wt: 231.29 g/mol
InChI Key: XJDXTMFGDHKEGA-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-isopropoxybenzylamine with a suitable pyrazole precursor. One common method is the condensation reaction between 4-isopropoxybenzylamine and 3-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxybenzylamine: A related compound with similar structural features but lacking the pyrazole ring.

    3-Chloropyrazole: A precursor used in the synthesis of 2-(4-Isopropoxy-benzyl)-2h-pyrazol-3-ylamine.

    2-Isopropoxy-N-(4-isopropoxybenzyl)aniline: Another compound with structural similarities, used in various chemical applications.

Uniqueness

This compound is unique due to the presence of both the isopropoxy-benzyl group and the pyrazole ring

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10(2)17-12-5-3-11(4-6-12)9-16-13(14)7-8-15-16/h3-8,10H,9,14H2,1-2H3

InChI Key

XJDXTMFGDHKEGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C(=CC=N2)N

Origin of Product

United States

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